Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Description

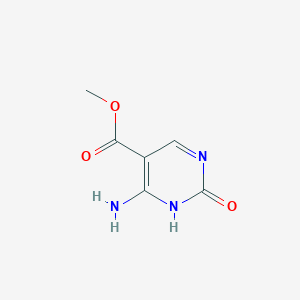

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6) is a pyrimidine derivative with the molecular formula C₇H₉N₃O₃ and a molecular weight of 183.17 g/mol . It features a hydroxyl (-OH) group at position 2, an amino (-NH₂) group at position 4, and a methyl ester (-COOCH₃) at position 5 (Figure 1). This compound is structurally significant due to its hydrogen-bonding capabilities (via -OH and -NH₂) and its role as a precursor in synthesizing bioactive molecules. Its pKa is approximately 4.24, influencing its solubility and reactivity in aqueous environments .

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

methyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C6H7N3O3/c1-12-5(10)3-2-8-6(11)9-4(3)7/h2H,1H3,(H3,7,8,9,11) |

InChI Key |

QZHBTZCUALYVJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Alkoxypropionitriles with Acetamidine

A key method involves the condensation of β-alkoxypropionitriles with acetamidine to form 5-alkoxymethylpyrimidines, which can be further transformed into the target compound. This approach is rooted in the synthesis of related pyrimidine derivatives and is supported by patent literature describing similar processes for pyrimidine intermediates.

- Step 1: Synthesis of β-alkoxypropionitrile derivatives via condensation of acrylonitrile or malononitrile with alkoxides.

- Step 2: Formation of alkali metal enolates of α-formyl-β-alkoxypropionitriles by reaction with C1-C6 alkyl formates or under carbon monoxide pressure in lower alkanols.

- Step 3: Alkylation of the enolates to yield enol ethers.

- Step 4: Condensation of these intermediates with acetamidine to produce 5-alkoxymethylpyrimidines, which serve as precursors to methyl 4-amino-2-hydroxypyrimidine-5-carboxylate.

Esterification and Hydroxylation

The conversion of pyrimidine carboxylic acids to their methyl esters is commonly achieved via esterification using methanol in the presence of acid catalysts. Hydroxylation at the 2-position of the pyrimidine ring can be introduced either before or after esterification depending on the synthetic route.

Amination Steps

The introduction of the amino group at the 4-position of the pyrimidine ring is generally performed through nucleophilic substitution or amination of halogenated pyrimidine intermediates.

- Amination can be carried out using ammonia or amine sources under controlled temperature and pressure.

- Catalysts such as Lewis acids (e.g., aluminum oxide) facilitate the reaction and improve yields.

Process Parameters and Catalysts

Representative Synthetic Scheme

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Enolate formation | β-alkoxypropionitrile + alkyl formate | Alkali metal alkoxide, pressure CO | α-formyl-β-alkoxypropionitrile enolate |

| 2 | Alkylation | Enolate + dimethyl sulfate (alkylating agent) | Ambient to mild heating | Enol ether intermediate |

| 3 | Condensation | Enol ether + acetamidine | Reflux in suitable solvent | 5-alkoxymethylpyrimidine |

| 4 | Amination | 5-alkoxymethylpyrimidine + ammonia | 180–350 °C, Lewis acid catalyst | 4-amino-2-hydroxypyrimidine derivative |

| 5 | Esterification | Pyrimidine carboxylic acid + methanol | Acid catalyst, reflux | This compound |

Research Findings and Comparative Analysis

- The use of β-alkoxypropionitriles as starting materials provides a versatile route to substituted pyrimidines with good regioselectivity.

- Catalytic amination under Lewis acid catalysis significantly improves yield and purity of amino-substituted pyrimidines compared to classical methods.

- Esterification under acidic methanol reflux is a straightforward and high-yielding method to obtain methyl esters from carboxylic acid precursors.

- Hydroxylation at the 2-position is critical for biological activity and can be introduced via selective oxidation or nucleophilic substitution strategies, though specific conditions vary depending on the substrate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in drug synthesis.

The hydroxyl group at position 2 stabilizes the intermediate through hydrogen bonding, enhancing reaction efficiency .

Nucleophilic Substitution at the 2-Hydroxy Position

The hydroxyl group participates in substitution reactions, particularly in the presence of activating agents.

Phosphorylation is pivotal in synthesizing diphosphorylated analogs for metabolic studies .

Coordination Chemistry and Metal Complex Formation

The compound forms stable complexes with transition metals via its amino and hydroxyl groups, relevant to enzyme inhibition studies.

These complexes inhibit enzymes like C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a target in antibacterial research .

Acylation and Alkylation of the 4-Amino Group

The amino group at position 4 is amenable to derivatization, enabling structural diversification.

Acylated derivatives show improved solubility and bioavailability in pharmacokinetic studies .

Oxidation and Reduction Reactions

The hydroxyl and amino groups participate in redox transformations under controlled conditions.

Key Structural Insights Influencing Reactivity

-

Electron-Withdrawing Carboxylate : Enhances electrophilicity at C-2 and C-4 positions, facilitating nucleophilic attacks .

-

Hydrogen-Bonding Network : The 2-hydroxy and 4-amino groups stabilize transition states in substitution reactions .

-

Steric Effects : Substituents at C-2 dictate regioselectivity in cyclocondensation reactions .

This compound’s versatility in organic synthesis and bioactivity modulation underscores its importance in pharmaceutical and materials science research.

Scientific Research Applications

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of methyl 4-amino-2-hydroxypyrimidine-5-carboxylate with analogous compounds:

Biological Activity

Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve the inhibition of specific enzymes essential for bacterial survival, thus disrupting their metabolic processes .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent . Studies have explored its potential against viruses such as SARS-CoV-2, where it may inhibit viral replication by targeting viral proteases and other critical proteins involved in the viral life cycle .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties . Research has shown that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The compound's IC50 values indicate a potency comparable to established anti-inflammatory drugs, suggesting its potential use in treating inflammatory conditions .

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial enzyme activity | |

| Antiviral | Inhibition of viral proteases (e.g., SARS-CoV-2 Mpro) | |

| Anti-inflammatory | COX enzyme inhibition |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound against Burkholderia pseudomallei , the causative agent of Whitmore's disease, it was found to significantly reduce bacterial viability in vitro. The compound's interaction with the enzyme IspF was particularly noted, as it binds effectively and inhibits its function, leading to bacterial death .

Case Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation into the antiviral properties of this compound revealed that it could effectively inhibit SARS-CoV-2 replication in cell cultures. The compound formed covalent bonds with key residues in the viral protease, disrupting its function and thereby preventing the virus from maturing and infecting new cells .

Research Findings

Recent studies have expanded the understanding of the biological activity associated with this compound. Key findings include:

- Mechanistic Insights : The compound's interaction with specific molecular targets has been elucidated through various biochemical assays, highlighting its potential as a lead compound for drug development.

- Structure-Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications to the pyrimidine ring can enhance or diminish biological activity, providing valuable insights for future synthetic efforts aimed at optimizing efficacy .

- Safety Profile : Preliminary toxicity studies suggest that this compound exhibits a favorable safety profile, making it a candidate for further development as a therapeutic agent.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 4-amino-2-hydroxypyrimidine-5-carboxylate, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with a pyrimidine precursor, such as ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, and perform aminolysis using ammonia or ammonium acetate under reflux conditions in ethanol .

- Step 2 : Hydroxyl group introduction via hydrolysis (e.g., using HCl or NaOH) at controlled temperatures (60–80°C) to avoid over-degradation .

- Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Optimization : Monitor reaction progress by TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility, ethanol for selectivity) and stoichiometry (amine:carbonyl ratio ~1.2:1) to enhance yield .

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Workflow :

- NMR : Use - and -NMR to verify substituent positions (e.g., amino at C4, hydroxyl at C2) and rule out tautomeric forms .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals (ethanol/water slow evaporation) and solve structures using SHELX or WinGX .

Advanced Research Questions

Q. How can researchers resolve discrepancies between X-ray crystallography and NMR data for this compound?

- Conflict Resolution :

- X-ray Analysis : Use SHELXL (rigid-body refinement) to validate bond lengths/angles, especially for labile groups (e.g., hydroxyl, amino) .

- Dynamic NMR : Perform variable-temperature -NMR to detect tautomerism or rotational barriers (e.g., NH/OH exchange) .

- Complementary Techniques : Pair X-ray with FT-IR (to confirm hydrogen bonding) and DFT calculations (e.g., Gaussian) to model electronic environments .

Q. What factors influence regioselectivity in substitution reactions involving this compound?

- Key Determinants :

- Electronic Effects : Electron-withdrawing groups (e.g., carboxylate) direct nucleophiles to C5 via resonance stabilization .

- Steric Hindrance : Bulkier reagents favor less hindered sites (e.g., C6 over C2) .

- Reaction Conditions : Polar aprotic solvents (DMSO) enhance electrophilicity at C4, while acidic media protonate hydroxyl groups, altering reactivity .

Q. How do solvent systems impact the yield and stability of this compound during synthesis?

- Solvent Optimization :

- Polar Protic (Ethanol) : Favors nucleophilic substitution but may promote ester hydrolysis; use anhydrous conditions for stability .

- Polar Aprotic (DMF) : Enhances solubility for high-temperature reactions but requires post-reaction dialysis to remove traces .

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) with HPLC monitoring to identify optimal storage conditions (e.g., desiccated, -20°C) .

Q. What strategies are effective for isolating polymorphic forms of this compound?

- Polymorph Screening :

- Crystallization : Vary solvent mixtures (e.g., acetone/water vs. methanol/ether) and cooling rates to induce different crystal forms .

- Characterization : Use DSC (melting point variation) and PXRD (distinct diffraction patterns) to differentiate polymorphs .

- Computational Prediction : Apply Mercury (CCDC) to simulate packing modes and predict stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.